molecular formula C19H18N6 B2475324 1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872623-10-4

1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2475324
M. Wt: 330.395
InChI Key: JMEKFSWPMHYVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the attachment of the pyridine and dimethylphenyl groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidin-4-amine group is a fused ring system that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The pyridine and dimethylphenyl groups are aromatic and could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal and Antibacterial Potential : Research has demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antimicrobial potential. This work highlights the structural relationship between these compounds and biological activity, suggesting potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Anti-Mycobacterial Activity : Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, a key target for treating Mycobacterium tuberculosis. This research emphasizes the compound's potential in creating new treatments for tuberculosis, showcasing the importance of structural modifications to enhance biological activity (Sutherland et al., 2022).

  • Platelet Antiaggregating Activities : Derivatives of 3,5-diphenyl-1H-pyrazole, including pyrimidines, have been synthesized and evaluated for their platelet antiaggregating activities, among other biological effects. This research suggests potential therapeutic applications in managing cardiovascular diseases (Bondavalli et al., 1992).

  • Antitumor, Antifungal, and Antibacterial Agents : Novel pyrazole derivatives have been synthesized, showing significant antimicrobial and anticancer activities. These findings point to the compound's versatility in drug development, particularly in targeting cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

Without specific safety data for this compound, general safety guidelines for handling complex organic molecules should be followed. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-6-7-16(9-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEKFSWPMHYVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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